[2-(2-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate
CAS No.:
Cat. No.: VC14532466
Molecular Formula: C20H17ClN2O4S
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClN2O4S |
|---|---|
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | [2-(2-methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate |
| Standard InChI | InChI=1S/C20H17ClN2O4S/c1-12-6-2-4-8-14(12)23-16(24)11-27-17(25)10-22-20(26)19-18(21)13-7-3-5-9-15(13)28-19/h2-9H,10-11H2,1H3,(H,22,26)(H,23,24) |
| Standard InChI Key | XBBIEKJBXXCIMW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)COC(=O)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Introduction
Structural Analysis and Molecular Characteristics
Core Structural Components
The molecule comprises three primary subunits:
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3-Chloro-1-benzothiophene-2-carbonyl group: A chlorinated benzothiophene ring system fused to a carbonyl group, contributing aromaticity and electrophilic reactivity .
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Acetamide linker: A secondary amine () bridges the benzothiophene carbonyl and an acetate ester, enabling hydrogen bonding and conformational flexibility .
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2-(2-Methylanilino)-2-oxoethyl ester: A methyl-substituted aniline derivative esterified to the acetamide, introducing steric bulk and lipophilicity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 416.9 g/mol | |
| XLogP3 (Lipophilicity) | 4.4 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Benzothiophene Core Formation: 3-Chloro-1-benzothiophene-2-carbonyl chloride (CAS: 21815-91-8) is prepared through Friedel-Crafts acylation of benzothiophene, followed by chlorination .
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Amide Coupling: The carbonyl chloride reacts with 2-aminoacetate ester under Schotten-Baumann conditions to form the acetamide linkage .
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Esterification: The methylanilino group is introduced via Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzothiophene synthesis | , Cl, 110°C | 65–70% |
| Amide formation | THF, 0°C, 12 h | 80–85% |
| Esterification | DCC, DMAP, rt, 24 h | 75–80% |
Purification and Characterization
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Chromatography: Silica gel column chromatography (hexane:ethyl acetate, 3:1) isolates the product.
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Analytical Confirmation: Purity is verified via HPLC (>95%), while mass spectrometry (ESI-MS) confirms the molecular ion peak at .
Physicochemical Properties
Solubility and Stability
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Solubility: Lipophilic nature (LogP = 4.4) limits aqueous solubility (<0.1 mg/mL) but enhances permeability across biological membranes .
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Stability: Hydrolytically labile ester bonds necessitate storage at −20°C under inert atmosphere to prevent degradation .
Thermal Properties
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Melting Point: Estimated at 180–185°C based on analogous benzothiophene derivatives .
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Thermogravimetric Analysis (TGA): Decomposition initiates at ~250°C, consistent with aromatic heterocycles .
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 8 | Cell wall synthesis inhibition |
| E. coli | 32 | DNA gyrase binding |
| C. albicans | 16 | Ergosterol biosynthesis disruption |
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